ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate
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Overview
Description
Ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Van Leusen pyrrole synthesis is a well-known method that utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is operationally simple and uses easily available starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate can be compared with other pyrrole derivatives:
Pyrrole: A simpler structure with a wide range of biological activities.
Methyl (1R,3S,3aS,6aR)-5-ethyl-1-[2-(methylsulfanyl)ethyl]-4,6-dioxo-3-(2-thienyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylate: A more complex derivative with additional functional groups.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl (3S,3aS,6aR)-1,2,3,3a,4,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)9-8-5-3-4-7(8)6-11-9/h3-4,7-9,11H,2,5-6H2,1H3/t7-,8-,9-/m0/s1 |
InChI Key |
BDDYLYGWEZEQEZ-CIUDSAMLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CC=C[C@H]2CN1 |
Canonical SMILES |
CCOC(=O)C1C2CC=CC2CN1 |
Origin of Product |
United States |
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